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molecular formula C7H4ClF3N2O B8428380 1-(2-Chloro-4-(trifluoromethyl)pyrimidin-5-yl)ethanone

1-(2-Chloro-4-(trifluoromethyl)pyrimidin-5-yl)ethanone

Cat. No. B8428380
M. Wt: 224.57 g/mol
InChI Key: NKPSCUAXRUOBCZ-UHFFFAOYSA-N
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Patent
US09416135B2

Procedure details

At −78° C., to a solution of 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride (2.45 g, 10 mmol) in dry THF (50 mL) was added MeMgCl THF solution (3.0 M, 4 mL, 12 mmol) slowly and the reaction mixture was allowed to stir at −78° C. for 45 min. Sat. aq. NH4Cl (2 mL) and water (4 mL) were added. The aqueous layer was extracted with EtOAc (2×10 mL), and the combined extracts were dried with Na2SO4 and concentrated under reduced pressure. The crude residue was purified by silica chromatography eluting with EtOAc/hexanes (1/9) to give to give 1-(2-chloro-4-(trifluoromethyl)pyrimidin-5-yl)ethanone (675 mg, 30% yield). LC-MS m/z 225 [M+H]+. 1H NMR (400 MHz, CDCl3): δ 8.86 (s, 1H), 2.65 (s, 3H).
Quantity
2.45 g
Type
reactant
Reaction Step One
[Compound]
Name
MeMgCl THF
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[C:5]([C:12](Cl)=[O:13])=[CH:4][N:3]=1.[NH4+].[Cl-].O.[CH2:18]1COCC1>>[Cl:1][C:2]1[N:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[C:5]([C:12](=[O:13])[CH3:18])=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.45 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)C(F)(F)F)C(=O)Cl
Name
MeMgCl THF
Quantity
4 mL
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
4 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir at −78° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by silica chromatography
WASH
Type
WASH
Details
eluting with EtOAc/hexanes (1/9)
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)C(F)(F)F)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 675 mg
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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